molecular formula C33H32N6O B454859 (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B454859
M. Wt: 528.6g/mol
InChI Key: XSDNJIUICARRNJ-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule It features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is substituted with pyrazolyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4H-chromene-3-carbonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced derivatives: Amines and other reduced forms of the original compound.

    Substituted derivatives: Compounds with various substituents replacing the amino group.

Scientific Research Applications

(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to bind to specific sites on these targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-chromene derivatives: Compounds with similar chromene cores but different substituents.

    Pyrazole derivatives: Compounds with pyrazole rings and various functional groups.

Uniqueness

  • The combination of chromene and pyrazole moieties in (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile provides unique structural and electronic properties, making it distinct from other compounds.

Properties

Molecular Formula

C33H32N6O

Molecular Weight

528.6g/mol

IUPAC Name

(8E)-2-amino-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-8-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C33H32N6O/c1-20-28(22(3)38(36-20)25-13-7-5-8-14-25)18-24-12-11-17-27-31(29(19-34)33(35)40-32(24)27)30-21(2)37-39(23(30)4)26-15-9-6-10-16-26/h5-10,13-16,18,31H,11-12,17,35H2,1-4H3/b24-18+

InChI Key

XSDNJIUICARRNJ-HKOYGPOVSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=C3CCCC4=C3OC(=C(C4C5=C(N(N=C5C)C6=CC=CC=C6)C)C#N)N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/3\CCCC4=C3OC(=C(C4C5=C(N(N=C5C)C6=CC=CC=C6)C)C#N)N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=C3CCCC4=C3OC(=C(C4C5=C(N(N=C5C)C6=CC=CC=C6)C)C#N)N

Origin of Product

United States

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